6-Methoxy-5-methylpyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

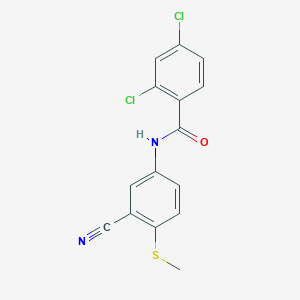

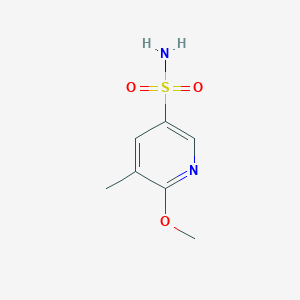

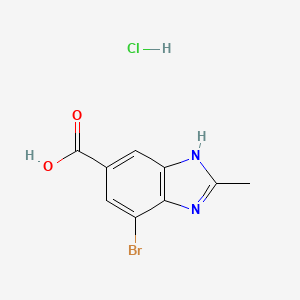

6-Methoxy-5-methylpyridine-3-sulfonamide is a chemical compound with the molecular weight of 202.23 . It is a powder at room temperature . The IUPAC name for this compound is 6-methoxy-5-methyl-3-pyridinesulfonamide .

Molecular Structure Analysis

The InChI code for 6-Methoxy-5-methylpyridine-3-sulfonamide is 1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 6-Methoxy-5-methylpyridine-3-sulfonamide are not available, it’s known that organoboron compounds can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

6-Methoxy-5-methylpyridine-3-sulfonamide is a powder at room temperature . It has a molecular weight of 202.23 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methoxy-5-methylpyridine-3-sulfonamide, focusing on six unique fields:

Pharmaceutical Research

6-Methoxy-5-methylpyridine-3-sulfonamide: is widely used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its unique structure allows for the development of potential drug candidates targeting specific enzymes and receptors. Researchers often explore its derivatives for their antimicrobial, anti-inflammatory, and anticancer properties .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the design and synthesis of novel therapeutic agents. Its sulfonamide group is particularly valuable for creating molecules with enhanced solubility and stability. Studies have shown its effectiveness in developing inhibitors for enzymes like carbonic anhydrase, which are crucial in treating conditions such as glaucoma and epilepsy .

Agrochemical Development

6-Methoxy-5-methylpyridine-3-sulfonamide: is also utilized in the agrochemical industry for the synthesis of herbicides and pesticides. Its derivatives have been found to exhibit potent activity against a range of agricultural pests and weeds, contributing to improved crop protection and yield. Researchers focus on optimizing its structure to enhance its efficacy and environmental safety.

Material Science

In material science, this compound is explored for its potential in creating advanced materials with specific properties. Its incorporation into polymer matrices can lead to the development of materials with improved thermal stability, mechanical strength, and chemical resistance. These materials find applications in various industries, including electronics, automotive, and aerospace .

Biochemical Research

In biochemical research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its sulfonamide group can mimic the transition state of enzyme-catalyzed reactions, making it a valuable tool for investigating enzyme inhibition and catalysis. This research aids in understanding fundamental biochemical processes and developing new therapeutic strategies.

Sigma-Aldrich Biosynth Benchchem Sigma-Aldrich : Biosynth : Benchchem

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-methoxy-5-methylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKSDUOGDZGDAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-5-methylpyridine-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2732614.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2732617.png)

![2-chloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2732619.png)

![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2732620.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)

![N-(1-{[(propan-2-yl)carbamoyl]methyl}piperidin-4-yl)prop-2-enamide](/img/structure/B2732627.png)

![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2732635.png)